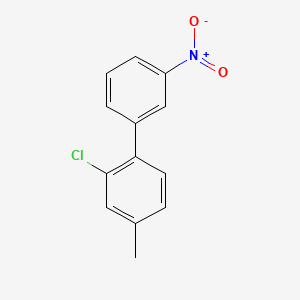

2-Chloro-4-methyl-1-(3-nitrophenyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methyl-1-(3-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c1-9-5-6-12(13(14)7-9)10-3-2-4-11(8-10)15(16)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKCSLHFFDCVBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742787 | |

| Record name | 2-Chloro-4-methyl-3'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-82-3 | |

| Record name | 1,1′-Biphenyl, 2-chloro-4-methyl-3′-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methyl-3'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Chloro 4 Methyl 1 3 Nitrophenyl Benzene

Retrosynthetic Analysis of the Target Compound

A retrosynthetic approach is crucial for devising a logical and efficient synthesis plan. This process involves mentally deconstructing the target molecule into simpler, commercially available, or easily synthesized precursors.

The most logical retrosynthetic disconnection for 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene is the C-C single bond connecting the two aromatic rings. This disconnection generates two key synthons: a 2-chloro-4-methylphenyl unit and a 3-nitrophenyl unit. These synthons can be translated into various real-world starting materials depending on the chosen cross-coupling reaction.

For instance, this disconnection leads to two primary pathways for a Suzuki-Miyaura coupling:

Pathway A: Reaction between 2-chloro-4-methylphenylboronic acid and a 1-halo-3-nitrobenzene (where halo = I, Br, or Cl).

Pathway B: Reaction between (3-nitrophenyl)boronic acid and a 1,2-dihalo-4-methylbenzene or a 2-halo-4-methylphenyl triflate.

The choice between these pathways often depends on the commercial availability, stability, and reactivity of the respective precursors.

The synthesis of the required precursors must be carefully planned to ensure the correct placement of the chloro, methyl, and nitro functional groups. The directing effects of these substituents in electrophilic aromatic substitution reactions are of paramount importance. libretexts.orglibretexts.org

Synthesis of the 2-Chloro-4-methylphenyl Moiety: A common starting material for this fragment is p-toluidine (B81030) (4-methylaniline). A Sandmeyer reaction can be employed to introduce the chloro group at the 2-position. Alternatively, starting with p-nitrotoluene, chlorination would be directed ortho to the activating methyl group, yielding 2-chloro-4-nitrotoluene. nih.govmdpi.com The nitro group could then be reduced and subsequently removed or converted to a different functionality if necessary for the coupling step.

Synthesis of the 3-Nitrophenyl Moiety: This fragment is typically derived from nitrobenzene (B124822). Halogenation (e.g., bromination with Br₂/FeBr₃) of nitrobenzene will preferentially occur at the meta position due to the deactivating, meta-directing nature of the nitro group, yielding 1-bromo-3-nitrobenzene. stackexchange.com This precursor is ideal for subsequent cross-coupling reactions.

The following table outlines potential precursors for the synthesis based on the retrosynthetic analysis.

| Target Moiety | Precursor for Suzuki-Miyaura | Precursor for Negishi | Precursor for Stille | Coupling Partner |

| 2-Chloro-4-methylphenyl | 2-Chloro-4-methylphenylboronic acid | (2-Chloro-4-methylphenyl)zinc halide | (2-Chloro-4-methylphenyl)trialkylstannane | 1-Iodo-3-nitrobenzene or 1-Bromo-3-nitrobenzene |

| 3-Nitrophenyl | (3-Nitrophenyl)boronic acid | (3-Nitrophenyl)zinc halide | (3-Nitrophenyl)trialkylstannane | 1-Bromo-2-chloro-4-methylbenzene or 2-Chloro-4-methyl-1-iodobenzene |

Functionalization and Derivatization Strategies

The synthesis of this compound can also be approached by first forming a simpler biaryl scaffold and then introducing the required functional groups.

The nitro group is typically introduced onto an aromatic ring via electrophilic aromatic substitution. youtube.com A common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com

The nitration of a pre-formed 2-chloro-4-methylbiphenyl would likely result in a mixture of isomers. The directing effects of the existing substituents (the chloro and methyl groups) would determine the position of the incoming nitro group. The regioselectivity of the nitration can be influenced by the reaction conditions and the choice of nitrating agent. acs.orgorganic-chemistry.org For instance, using a milder nitrating agent or a different catalyst system could favor the formation of the desired 3-nitro isomer.

The introduction of a chlorine atom onto an aromatic ring is also achieved through electrophilic aromatic substitution. libretexts.org This reaction typically employs chlorine gas (Cl₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). chemguide.co.uk The catalyst polarizes the Cl-Cl bond, making one of the chlorine atoms more electrophilic and susceptible to attack by the aromatic ring. libretexts.org

For the synthesis of this compound, one could start with 4-methyl-1-(3-nitrophenyl)benzene and perform a chlorination reaction. The directing effects of the methyl and nitrophenyl groups would influence the position of chlorination. Visible-light-mediated halogenation using photocatalysts has also emerged as a milder and more selective method for introducing halogens. nih.gov

The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring. byjus.com The reaction involves treating the aromatic compound with an alkyl halide (e.g., methyl chloride or methyl iodide) and a Lewis acid catalyst like AlCl₃. libretexts.orglibretexts.org The catalyst facilitates the formation of a carbocation electrophile, which is then attacked by the aromatic ring. byjus.com

In a synthetic route towards this compound, a Friedel-Crafts alkylation could be performed on 2-chloro-1-(3-nitrophenyl)benzene using a methylating agent. However, a significant limitation of Friedel-Crafts alkylation is the possibility of carbocation rearrangements and polyalkylation. libretexts.orgmasterorganicchemistry.com An alternative is the Friedel-Crafts acylation, which involves an acyl chloride and a Lewis acid catalyst. byjus.com The resulting ketone can then be reduced to the desired alkyl group, for example, via a Clemmensen or Wolff-Kishner reduction. This two-step process avoids the issues of rearrangements and polyalkylation. libretexts.org

For example, the synthesis of 1-chloro-2-methyl-4-nitrobenzene (a related compound) has been achieved by the Friedel-Crafts alkylation of 1-chloro-4-nitrobenzene (B41953) with methyl iodide and anhydrous aluminum chloride. mdpi.comresearchgate.net

Table 2: Comparison of Friedel-Crafts Alkylation and Acylation

| Feature | Friedel-Crafts Alkylation | Friedel-Crafts Acylation |

|---|---|---|

| Electrophile | Carbocation (or carbocation-like species) masterorganicchemistry.com | Acylium ion rsc.org |

| Reactants | Alkyl halide + Lewis acid byjus.com | Acyl halide or anhydride (B1165640) + Lewis acid byjus.com |

| Rearrangements | Prone to carbocation rearrangements libretexts.org | No rearrangements observed masterorganicchemistry.com |

| Poly-substitution | Often leads to polyalkylation masterorganicchemistry.com | Product is deactivated, preventing further acylation |

| Product | Alkylated aromatic compound | Aryl ketone rsc.org |

Novel Synthetic Pathways and Eco-Friendly Approaches

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly and sustainable methods. primescholars.com For the synthesis of this compound and related compounds, this includes the use of greener solvents, reusable catalysts, and processes that minimize waste.

For instance, the use of solid-supported catalysts, such as copper nanoparticles on reduced graphene oxide, has been explored for Ullmann-type reactions. mdpi.com These heterogeneous catalysts can be easily recovered and reused, reducing the environmental impact of the synthesis. mdpi.com Similarly, the development of photocatalytic methods for halogenation and other functionalization reactions offers a milder and more energy-efficient alternative to traditional methods. nih.gov

Multicomponent reactions, where multiple starting materials react in a single step to form a complex product, are also a hallmark of green chemistry as they reduce the number of synthetic steps, solvent usage, and waste generation. rsc.org The development of such a one-pot synthesis for this compound would represent a significant advancement in its efficient and sustainable production.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a cornerstone of modern organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles. nih.govresearchgate.netresearchgate.netdurham.ac.uk This technique utilizes microwave irradiation to efficiently and uniformly heat reaction mixtures. nih.gov In the context of biaryl synthesis, microwave-assisted Suzuki-Miyaura cross-coupling reactions are frequently employed. nih.govdurham.ac.ukmdpi.comresearchgate.net These reactions typically involve a palladium catalyst, a base, and suitable solvents, and are tolerant of a wide range of functional groups. durham.ac.uknih.gov

Despite the widespread use and efficiency of microwave-assisted methods for synthesizing biaryl compounds, there are no specific published reports detailing the synthesis of this compound using this technology. General protocols for similar couplings exist, often utilizing catalysts like palladium tetrakis(triphenylphosphine) or palladium(II) acetate (B1210297) with various phosphine (B1218219) ligands, in solvent systems such as aqueous ethanol (B145695) or dioxane/water mixtures under microwave irradiation. nih.govresearchgate.net However, the precise conditions, yields, and catalyst performance for the synthesis of this specific target compound remain undocumented in the scientific literature.

Solvent-Free or Green Solvent Reactions

The principles of green chemistry encourage the reduction or elimination of hazardous substances, including many traditional organic solvents. scranton.educore.ac.uk This has led to the exploration of solvent-free reactions or the use of more environmentally benign "green" solvents like water, ethanol, or ionic liquids. nih.govcore.ac.uk Solvent-free, or solid-state, reactions, sometimes facilitated by grinding or microwave irradiation, can be highly efficient and minimize waste. researchgate.net

For Suzuki-Miyaura cross-coupling reactions, protocols using water as a solvent or co-solvent are well-documented and represent a greener alternative to many organic solvents. nih.govchemrxiv.org These aqueous methods often require a water-soluble catalyst or ligand system. While these green chemistry approaches are broadly applicable, their specific application to the synthesis of this compound has not been reported. Research into the eco-friendly synthesis of other heterocyclic compounds has demonstrated the potential of these methods to improve reaction outcomes and environmental profiles. primescholars.com

Multi-Component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses are highly valued for their efficiency, as they allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation of intermediates. rsc.org This approach aligns with the principles of green chemistry by reducing solvent use and waste generation.

While MCRs are powerful tools in organic synthesis, their application to the direct construction of a relatively simple biaryl compound like this compound is not straightforward and has not been described in the literature. More commonly, a one-pot strategy for this target would likely involve a sequential addition of reagents for a cross-coupling reaction. For instance, the in-situ generation of a boronic acid followed by a palladium-catalyzed coupling could be envisioned. However, no such specific one-pot synthesis for this compound has been documented.

Chemical Reactivity and Transformation Pathways of 2 Chloro 4 Methyl 1 3 Nitrophenyl Benzene

Reactivity of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing substituent that profoundly influences the chemical properties of the phenyl ring to which it is attached and, to a lesser extent, the entire biphenyl (B1667301) system. Its reactivity is central to many synthetic transformations.

Reduction Reactions to Amino Derivatives

One of the most fundamental transformations of the nitro group is its reduction to a primary amine (-NH₂). This conversion is a cornerstone of synthetic organic chemistry, providing a route to anilines which are versatile precursors for dyes, pharmaceuticals, and other complex organic molecules. The reduction of the nitro group in 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene to yield 3-(2-chloro-4-methylphenyl)aniline can be achieved through various established methods.

Catalytic hydrogenation is a widely used, efficient, and clean method for this transformation. rsc.org It typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. researchgate.net These reactions are often carried out under pressures ranging from atmospheric to several atmospheres to achieve complete conversion. researchgate.net

Alternatively, chemical reduction methods using metals in acidic media are also highly effective. Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic choices for the reduction of aromatic nitro compounds. acs.org Other reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) also provide milder conditions for the reduction. The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule, to ensure chemoselectivity. In the case of this compound, the chloro-substituent is generally stable under these reducing conditions.

A notable side reaction in the reduction of nitrobiphenyls, particularly when using organophosphorus reagents like triphenylphosphine, is reductive cyclization to form carbazoles. researchgate.netacs.org However, standard hydrogenation or metal/acid reductions typically favor the formation of the corresponding aniline (B41778).

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/Catalyst | Typical Conditions | Notes |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol (B145695), Room Temp, 1-5 atm H₂ | Highly efficient, clean reaction; catalyst is recyclable. rsc.org |

| H₂, Raney Ni | Ethanol, Room Temp to 50°C, High Pressure | Very active catalyst, may require higher pressure. |

| Fe, HCl | Ethanol/Water, Reflux | Classic, cost-effective method; often used in industrial scale. |

| SnCl₂·2H₂O, HCl | Ethanol, Reflux | Milder than Fe/HCl, good for laboratory scale. |

| NaBH₄, I₂ | Tetrahydrofuran (THF) | In situ generation of BI₃ as the active reductant. acs.org |

Nucleophilic Aromatic Substitution (SNAr) Activation

The nitro group is a strong activating group for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org This reaction involves the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group. For SNAr to be efficient, the electron-withdrawing activating group must be positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com This positioning allows for the resonance stabilization of the negative charge in the key reaction intermediate, known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com

Impact on Aromatic Ring Electrophilicity

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of a benzene (B151609) ring. chemguide.co.ukyoutube.com The nitro group, due to its potent electron-withdrawing nature, has a profound deactivating effect on the ring to which it is attached. It withdraws electron density from the ring, making it significantly less nucleophilic and therefore much less reactive towards electrophiles compared to unsubstituted benzene. libretexts.org

In this compound, the 3-nitrophenyl ring is strongly deactivated. Any forced electrophilic substitution on this ring would be directed to the positions meta to the nitro group (positions 2, 4, and 6 of that ring), as the ortho and para positions are even more deactivated due to resonance effects. libretexts.org

Reactivity of the Chloro-Substituent

The chlorine atom serves as a key functional handle on the second phenyl ring, primarily acting as a leaving group in both nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Potential for Nucleophilic Displacement Reactions

Aryl chlorides are typically unreactive towards nucleophilic substitution under standard SN1 or SN2 conditions. However, they can undergo nucleophilic aromatic substitution (SNAr) if the aromatic ring is sufficiently electron-deficient. nih.gov The presence of strong electron-withdrawing groups is necessary to stabilize the anionic Meisenheimer intermediate formed during the reaction. nih.gov

In this compound, the chloro-substituent is located on a ring adjacent to a nitrophenyl group. The strong electron-withdrawing effect of the nitro group is transmitted through the biphenyl π-system, increasing the electrophilicity of the carbon atom attached to the chlorine. This makes the chloro group susceptible to displacement by strong nucleophiles (e.g., alkoxides, amides, thiolates) under relatively harsh conditions (high temperature and/or pressure). While this activating effect is less pronounced than having a nitro group directly ortho or para on the same ring, it renders the chloro group significantly more labile than in a compound like 2-chloro-4-methylbiphenyl without the nitro substituent. libretexts.org

Role in Further Cross-Coupling Reactions

The chloro-substituent is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for constructing C-C, C-N, and C-O bonds. Aryl chlorides, including derivatives of 2-chlorobiphenyl, are common substrates for these transformations, although they are generally less reactive than the corresponding bromides or iodides. researchgate.netnih.gov Modern catalyst systems have been developed to efficiently activate aryl chlorides. rsc.org

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent (a boronic acid or boronic ester) in the presence of a palladium catalyst and a base to form a new C-C bond. nih.govyoutube.com This method could be used to replace the chlorine atom in this compound with various alkyl, alkenyl, or aryl groups, providing access to a wide array of complex biphenyl derivatives. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It is a highly versatile method for synthesizing substituted anilines and has largely replaced older, harsher methods. libretexts.org Applying this reaction to the target molecule would replace the chloro group with a desired amino functionality.

Other important cross-coupling reactions where the chloro group can act as a substrate include the Stille coupling (using organotin reagents), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes).

Table 2: Potential Cross-Coupling Reactions at the Chloro-Substituent

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR)₂ | Pd(PPh₃)₄, Pd(OAc)₂, or specialized Pd-ligand complexes + Base (e.g., Na₂CO₃, K₃PO₄) | C-C |

| Buchwald-Hartwig Amination | R¹R²NH | Pd catalyst + Phosphine (B1218219) Ligand (e.g., BINAP, XPhos) + Base (e.g., NaOtBu, K₂CO₃) | C-N |

| Stille Coupling | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | C-C |

| Heck Coupling | Alkene (H₂C=CHR) | Pd(OAc)₂ + Phosphine Ligand + Base (e.g., Et₃N) | C-C (alkenyl) |

| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | Pd/Cu co-catalysis + Base (e.g., Et₃N) | C-C (alkynyl) |

Reactivity of the Methyl Group

The methyl group attached to the biphenyl system is a key site for chemical transformations, particularly oxidation and radical reactions, due to the presence of reactive benzylic hydrogens.

The methyl group of this compound can undergo oxidation to form the corresponding carboxylic acid. This transformation requires the presence of at least one hydrogen atom on the benzylic carbon. miracosta.edu Strong oxidizing agents are typically employed for this purpose.

Detailed Research Findings: The oxidation of an alkylbenzene with reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from Na₂Cr₂O₇ or CrO₃ with sulfuric acid) results in the formation of a benzoic acid derivative. miracosta.edulibretexts.org When using potassium permanganate, the reaction is often conducted under heating. miracosta.edu The reaction proceeds regardless of the length of the alkyl chain, as long as a benzylic hydrogen is present. For this compound, the methyl group would be oxidized to a carboxylic acid group, yielding 2-chloro-4-(3-nitrophenyl)benzoic acid. The benzene rings themselves are generally resistant to oxidation by KMnO₄ under these conditions. quora.com

The reaction with potassium permanganate initially produces the potassium salt of the carboxylic acid, which is then protonated in an acidic workup step to yield the final carboxylic acid product. miracosta.edu

Table 1: Oxidation of Benzylic Methyl Groups

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| 2-Chlorotoluene | KMnO₄ | o-Chlorobenzoic acid miracosta.edudoubtnut.com |

| Toluene (B28343) | KMnO₄ | Benzoic acid quora.com |

| This compound | KMnO₄ / H₃O⁺ (workup) | 2-Chloro-4-(3-nitrophenyl)benzoic acid |

The benzylic hydrogens of the methyl group are susceptible to substitution via free-radical pathways. Free-radical halogenation is a characteristic reaction for such alkyl-substituted aromatic compounds. wikipedia.org

Detailed Research Findings: Benzylic bromination is selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or peroxide. youtube.commasterorganicchemistry.com This reaction is known as the Wohl-Ziegler reaction. masterorganicchemistry.com The key advantage of using NBS is that it provides a low, steady concentration of elemental bromine (Br₂), which favors the radical substitution at the allylic or benzylic position over electrophilic addition to the aromatic ring. masterorganicchemistry.comlibretexts.org

In the case of this compound, the reaction with NBS would lead to the substitution of a hydrogen atom on the methyl group with a bromine atom, forming 1-(bromomethyl)-2-chloro-4-(3-nitrophenyl)benzene. The reaction proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps. libretexts.org The stability of the intermediate benzylic radical, which is resonance-stabilized by the adjacent benzene ring, facilitates this reaction.

Electrophilic Aromatic Substitution (EAS) on the Biphenyl System

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. In a substituted biphenyl system like this compound, the reactivity and the position of the incoming electrophile are governed by the electronic effects of the substituents already present on the two rings. pearson.compearson.com

The position of substitution on either phenyl ring is determined by the directing effects of the chloro, methyl, and nitrophenyl groups. Substituents are broadly classified as activating or deactivating, and as ortho, para-directors or meta-directors. libretexts.orgpressbooks.pub

Detailed Research Findings:

Ring A (Substituted with -CH₃, -Cl, and a nitrophenyl group):

Methyl Group (-CH₃): This is an activating group because it donates electron density to the ring through an inductive effect. It is an ortho, para-director. libretexts.org

Chloro Group (-Cl): Halogens are a unique class. They are deactivating due to their electron-withdrawing inductive effect but are ortho, para-directors because their lone pairs can stabilize the carbocation intermediate (arenium ion) through resonance. libretexts.orgorganicchemistrytutor.com

Nitrophenyl Group: A phenyl substituent is generally considered weakly activating and an ortho, para-director. pearson.com However, the presence of the deactivating nitro group on this phenyl substituent diminishes its activating character.

Considering Ring A, electrophilic attack will be directed to the positions that are ortho and para relative to the substituents. The activating methyl group and the ortho, para-directing chloro group will synergistically direct incoming electrophiles to the positions ortho to the methyl group (C5) and ortho to the chloro group (C3). Steric hindrance from the bulky nitrophenyl group may influence the product distribution.

Ring B (Substituted with -NO₂ and a chloromethylphenyl group):

Nitro Group (-NO₂): This is a powerful deactivating group due to both strong inductive and resonance electron-withdrawing effects. It is a meta-director. organicchemistrytutor.com

Chloromethylphenyl Group: As a substituted phenyl group, it acts as an ortho, para-director. pearson.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Effect |

|---|---|---|

| -CH₃ (Alkyl) | Activating lumenlearning.com | Ortho, Para libretexts.org |

| -Cl (Halogen) | Deactivating lumenlearning.com | Ortho, Para libretexts.org |

| -NO₂ (Nitro) | Strongly Deactivating lumenlearning.com | Meta organicchemistrytutor.com |

| -C₆H₅ (Phenyl) | Weakly Activating pearson.com | Ortho, Para pearson.com |

Detailed Research Findings: In this compound, the two phenyl rings exhibit significantly different reactivities towards electrophiles.

Ring A (2-chloro-4-methyl-phenyl ring): This ring is substituted with an activating methyl group and a deactivating chloro group. While the chloro group deactivates the ring, the activating effect of the methyl group makes this ring significantly more electron-rich and thus more reactive than Ring B. pearson.com

Ring B (3-nitrophenyl ring): This ring is substituted with a nitro group, which is one of the most strongly deactivating groups. pressbooks.pub The presence of the -NO₂ group withdraws substantial electron density from the ring, making it highly electron-deficient and far less reactive towards electrophiles. youtube.com

Therefore, electrophilic substitution will overwhelmingly occur on Ring A . The reaction rate will be faster than that of nitrobenzene (B124822) but likely slower than that of toluene due to the competing influence of the deactivating chloro group. The substitution on Ring B would require much harsher reaction conditions.

Compound Name Reference

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual protons and carbon atoms, allowing for the unambiguous assignment of the molecular structure. Due to the absence of direct experimental spectra for 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene in public databases, the following analysis is based on established principles of NMR spectroscopy and data from analogous substituted biphenyl (B1667301) and benzene (B151609) derivatives.

The ¹H NMR spectrum is anticipated to display signals corresponding to the distinct proton environments in the molecule. The aromatic region, typically between 7.0 and 8.5 ppm, will feature a complex pattern of signals from the seven protons on the two phenyl rings.

2-Chloro-4-methylphenyl Ring: This ring contains three aromatic protons. The proton at C5 (ortho to the methyl group) is expected to appear as a doublet. The proton at C3 (ortho to the chloro group) would likely be a doublet as well, while the proton at C6 (meta to both chloro and methyl groups) would appear as a doublet of doublets. The electron-donating methyl group will cause a slight upfield shift for its ortho and para protons, while the electron-withdrawing chloro group will induce a downfield shift.

3-Nitrophenyl Ring: This ring contains four aromatic protons. The strong electron-withdrawing nature of the nitro group significantly deshields the protons, shifting their signals downfield. The proton at C2' (between the nitro group and the biphenyl linkage) is expected to be the most downfield, likely appearing as a singlet or a narrow triplet. The proton at C6' would appear as a doublet, and the proton at C4' as a triplet. The proton at C5' would likely be a doublet of doublets.

Methyl Group: A sharp singlet corresponding to the three equivalent protons of the methyl group is expected in the upfield region, typically around 2.3-2.5 ppm.

Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| -CH₃ | ~2.4 | Singlet (s) |

| H3 | ~7.3 | Doublet (d) |

| H5 | ~7.2 | Doublet (d) |

| H6 | ~7.4 | Doublet of Doublets (dd) |

| H2' | ~8.3 | Triplet (t) or Singlet (s) |

| H4' | ~8.2 | Doublet of Doublets (dd) |

| H5' | ~7.7 | Triplet (t) |

| H6' | ~7.9 | Doublet (d) |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. For this compound, twelve aromatic carbon signals and one aliphatic carbon signal (from the methyl group) are expected.

Ipso-Carbons: The carbons directly attached to substituents (C1, C2, C4, C1', C3') will have their chemical shifts significantly influenced by the substituent's electronic effects. The carbon attached to the nitro group (C3') is expected to be shifted downfield, while the carbon attached to the chloro group (C2) will also be downfield.

Aromatic Carbons: The remaining aromatic carbons will appear in the typical range of 120-140 ppm. The specific shifts will be determined by the combined inductive and resonance effects of the substituents on each ring.

Methyl Carbon: The methyl carbon will appear as a single peak in the upfield aliphatic region, typically around 20-25 ppm.

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₃ | ~21 |

| Aromatic C-H | 120-135 |

| Aromatic C-Cl | ~135 |

| Aromatic C-CH₃ | ~138 |

| Aromatic C-NO₂ | ~148 |

| Aromatic C (quaternary) | 139-142 |

To confirm the assignments from ¹H and ¹³C NMR, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be observed between adjacent protons on each aromatic ring, confirming their relative positions. For example, H5 would show a correlation with H6 on the first ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton assignments to their corresponding carbon atoms in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the two aromatic rings. For instance, a correlation between the proton at C6 and the ipso-carbon C1' would confirm the biphenyl linkage.

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound will be characterized by absorption bands corresponding to the vibrations of its specific functional groups.

Nitro Group (-NO₂): The nitro group has two very strong and characteristic stretching vibrations. The asymmetric stretch typically appears in the range of 1550-1475 cm⁻¹, and the symmetric stretch is found between 1360-1290 cm⁻¹ researchgate.net. These intense bands are often diagnostic for the presence of a nitro group.

Chloro Group (C-Cl): The C-Cl stretching vibration for aryl chlorides typically appears as a strong band in the region of 1100-1000 cm⁻¹.

Methyl Group (-CH₃): The methyl group will exhibit symmetric and asymmetric C-H stretching vibrations around 2960 and 2870 cm⁻¹, respectively. C-H bending vibrations are also expected around 1450 cm⁻¹ and 1375 cm⁻¹.

Aromatic Rings: The C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can sometimes provide information about the substitution pattern of the rings.

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Methyl C-H | Asymmetric/Symmetric Stretching | 2960-2870 |

| Aromatic C=C | Stretching | 1600-1450 |

| Nitro (-NO₂) | Asymmetric Stretching | 1550-1475 |

| Nitro (-NO₂) | Symmetric Stretching | 1360-1290 |

| C-Cl | Stretching | 1100-1000 |

| Aromatic C-H | Out-of-plane Bending | 900-675 |

Substituted biphenyls, including this compound, are generally non-planar in their ground state due to steric hindrance between the ortho substituents on the two rings libretexts.org. In this molecule, the chlorine atom at the C2 position and the hydrogen atom at the C2' position will experience significant steric repulsion. This repulsion prevents free rotation around the C1-C1' single bond and forces the two phenyl rings to adopt a twisted conformation relative to each other.

The degree of this twist, defined by the dihedral angle between the planes of the two rings, is a key conformational parameter. The energy barrier for rotation around the central C-C bond in ortho-substituted biphenyls can be substantial, and in some cases, can lead to atropisomerism, where the rotational isomers can be isolated libretexts.org. For a single ortho-substituent like chlorine, the barrier to rotation is significant enough to strongly favor a non-planar conformation at room temperature researchgate.netnih.gov. The lowest energy conformation will be a balance between the steric repulsion of the ortho groups, which favors a perpendicular arrangement (90° dihedral angle), and the electronic stabilization from π-system conjugation, which favors a planar arrangement (0° dihedral angle) nih.gov. For most ortho-substituted biphenyls, the resulting dihedral angle is typically between 40° and 70° libretexts.org.

Vibrational spectroscopy can be sensitive to such conformational changes. The frequencies of certain vibrational modes, particularly those involving the inter-ring bond and the out-of-plane bending modes, can shift depending on the dihedral angle. Theoretical calculations (e.g., using Density Functional Theory, DFT) are often employed to predict the vibrational spectra for different conformations and compare them with experimental data to determine the most stable conformer in a given state (gas, liquid, or solid).

Despite a comprehensive search for scientific data pertaining to the specific chemical compound this compound, also known as 2-Chloro-4-methyl-3'-nitrobiphenyl, the necessary experimental information required to fully construct the requested article is not available in the public domain.

Detailed experimental data from High-Resolution Mass Spectrometry (HRMS) and X-ray crystallography studies for this exact molecule could not be located in published scientific literature or chemical databases. As the instructions strictly require focusing solely on "this compound" and adhering to a precise outline detailing specific analytical data, it is not possible to generate the requested content without resorting to speculation or using data from unrelated compounds, which would violate the core requirements of the request.

Therefore, the sections on Mass Spectrometry and X-ray Crystallography, which depend on this specific experimental data, cannot be completed at this time.

Theoretical and Computational Chemistry Studies

Molecular Dynamics (MD) Simulations

No studies utilizing Molecular Dynamics (MD) simulations to investigate 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene were found.

There is no available research on the conformational dynamics of this compound in solution or other environments as studied by MD simulations. This type of simulation would provide insights into how the molecule's shape and structure change over time in a given medium.

Intermolecular Interactions and Solvent Effects

There is no published research specifically detailing the intermolecular interactions or the influence of various solvents on this compound.

Quantitative Structure-Property Relationships (QSPR)

No QSPR studies that include this compound within their datasets or models are available in the public domain.

Prediction of Chemical Behavior and Reactivity Descriptors

A specific prediction of chemical behavior and a comprehensive list of reactivity descriptors derived from computational models for this compound have not been documented in scientific literature.

Correlation with Experimental Data

As there are no published QSPR models or theoretical predictions for this compound, there is consequently no research available that correlates such predictions with experimental data.

Advanced Applications and Materials Science Potential Excluding Clinical

Role as Synthetic Intermediates in Organic Synthesis

The chemical architecture of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene, characterized by its distinct functional groups—a nitro group, a chloro substituent, and a biphenyl (B1667301) core—makes it a valuable precursor in multi-step organic syntheses. These reactive sites allow for a variety of chemical transformations, rendering it an ideal starting material for more complex molecular structures. Commercial suppliers note its utility in coupling reactions and as an intermediate for functional materials and pharmaceuticals. aromsyn.com

Precursors for Complex Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The functional groups present on this compound offer several pathways to synthesize these complex structures.

The nitro group is a key functional group that can be readily reduced to an amine. This transformation is a common step in the synthesis of nitrogen-containing heterocycles. For instance, the resulting amine can undergo condensation reactions with dicarbonyl compounds to form various heterocyclic rings. A well-established route involves the reductive cyclization of nitro compounds to generate heterocyclic systems.

Furthermore, the presence of a chlorine atom allows for nucleophilic substitution reactions, enabling the introduction of a wide range of functionalities that can subsequently participate in cyclization reactions. For example, related chlorinated nitroaromatic compounds are used as building blocks for diverse heterocycles. researchgate.netmdpi.com The synthesis of benzimidazole (B57391) derivatives, a privileged scaffold in medicinal chemistry, has been demonstrated starting from related chloro-nitro-aromatic precursors. nih.gov Similarly, the synthesis of azetidinones, another important class of heterocycles, has been achieved from nitrophenyl-containing starting materials. primescholars.com Through strategic manipulation of its chloro and nitro groups, this compound could serve as a precursor to a variety of heterocyclic systems, as outlined in the table below.

| Potential Heterocyclic Target | Synthetic Strategy Involving this compound |

| Benzimidazoles | 1. Reduction of the nitro group to an amine. 2. Reaction with a carboxylic acid or its derivative, followed by cyclization. |

| Quinolines | 1. Reduction of the nitro group. 2. Skraup or Doebner-von Miller reaction with glycerol (B35011) or α,β-unsaturated carbonyl compounds. |

| Phenazines | 1. Reduction of the nitro group to an amino group. 2. Oxidative condensation with a suitable catechol or o-phenylenediamine (B120857) derivative. |

| Carbazoles | 1. Reduction of the nitro group to an amine. 2. Palladium-catalyzed intramolecular C-H arylation (Buchwald-Hartwig amination). |

Building Blocks for Polyaromatic Systems

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules that are of great interest in materials science due to their unique electronic and photophysical properties. nih.govwikipedia.orgfrontiersin.org The biphenyl structure of this compound makes it a suitable building block for the synthesis of larger polyaromatic systems.

One potential route to extend the aromatic system is through intramolecular cyclization reactions. For example, after reduction of the nitro group to an amine, a Pschorr cyclization could be employed to form a phenanthrene (B1679779) derivative. Phenanthrenes are a key structural motif in many functional materials. Notably, a related compound, 2-Chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene, serves as an important intermediate in the synthesis of phenanthrenes that are utilized in the production of organic semiconductors and conjugated polymers. researchgate.net This highlights a plausible pathway for the application of the title compound in creating extended polyaromatic structures.

Modern cross-coupling methodologies, such as Suzuki or Stille reactions, can be utilized to further functionalize the biphenyl core. The chlorine atom on the molecule can participate in these reactions, allowing for the attachment of additional aromatic rings. This step-wise construction can lead to the formation of well-defined, large polyaromatic systems with tailored properties.

Potential in Materials Science

The inherent properties of this compound suggest its potential as a foundational component in the development of advanced materials.

Application in Organic Electronics (e.g., OLEDs, OFETs)

Organic electronics is a rapidly growing field that utilizes carbon-based materials in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.comresearchgate.netmdpi.comuchicago.edu The performance of these devices is highly dependent on the molecular structure of the organic materials used.

As mentioned, a derivative of a similar chloro-nitro aromatic compound is an intermediate for phenanthrenes used in organic semiconductors and light-emitting diodes. researchgate.net This suggests that this compound could be a valuable precursor for creating materials with applications in organic electronics. The biphenyl core provides a rigid and planarizable scaffold, which is often desirable for efficient charge transport. The nitro and chloro groups can be chemically modified to tune the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for optimizing device performance.

The synthesis of larger conjugated systems from this starting material could lead to novel materials for use as charge transporters or emitters in OLEDs and as the active semiconductor layer in OFETs.

Use in Liquid Crystals or Polymer Architectures

The rigid biphenyl core of this compound is a common feature in molecules that exhibit liquid crystalline properties. Liquid crystals are materials that have properties between those of conventional liquids and those of solid crystals. By attaching appropriate functional groups, it is conceivable that derivatives of this compound could be designed to exhibit mesophases. For example, studies on azobenzene-based liquid crystals have shown that terminal chloro and nitro substituents can influence their mesomorphic properties. actachemicamalaysia.com

In the realm of polymer science, this compound can be envisioned as a monomer for the synthesis of novel polymers. For instance, after conversion of the nitro group to an azide, it could potentially undergo "click" chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition with an alkyne, to form triazole-containing polymers. mdpi.com Such polymers could have interesting properties for applications in advanced materials. The presence of the chloro and methyl groups could also influence the solubility and processing characteristics of the resulting polymers.

Catalysis and Ligand Design

While direct applications of this compound in catalysis have not been extensively reported, its derivatives hold potential for the design of novel ligands for transition metal catalysis. The synthesis of metal complexes from a 2-(4-nitrophenyl)-1H-benzimidazole precursor has been shown to yield effective catalysts for organic transformations. nih.gov

Following the synthetic pathways outlined in section 6.1.1, this compound could be converted into various heterocyclic structures, such as substituted benzimidazoles or other nitrogen-containing ring systems. These heterocycles are excellent candidates for ligands due to the presence of lone pairs on the nitrogen atoms that can coordinate to metal centers.

The substituents on the aromatic rings (chloro, methyl, and the second phenyl ring) can be used to fine-tune the steric and electronic properties of the resulting ligands. This tuning is critical for controlling the activity and selectivity of the metal catalyst. For example, bulky substituents can create a specific coordination environment around the metal center, influencing the outcome of a catalytic reaction. Therefore, this compound represents a starting point for the rational design of a new class of ligands for a wide range of catalytic applications.

As Chiral Ligands in Asymmetric Catalysis

The true potential of this compound in asymmetric catalysis lies in its role as a foundational scaffold for the synthesis of novel chiral ligands. The development of such ligands from this precursor involves strategic chemical modifications to introduce chirality and coordinating atoms.

A key transformation is the reduction of the nitro group to an amine, yielding 3'-amino-2-chloro-4-methylbiphenyl. This amino group serves as a crucial synthetic handle. It can be further functionalized, for example, by reaction with chlorodiphenylphosphine (B86185) to introduce phosphine (B1218219) moieties, which are excellent coordinating groups for a wide range of transition metals used in catalysis (e.g., rhodium, palladium, ruthenium).

The substituted biphenyl structure is of particular importance. Biaryl systems with appropriate substitution patterns in the ortho positions can exhibit axial chirality, a stable form of stereoisomerism arising from restricted rotation around the single bond connecting the two aryl rings. This is the basis for some of the most successful classes of chiral ligands in asymmetric catalysis, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). While this compound itself is not pre-disposed to high rotational barriers, its derivatives can be designed to enhance this property, or the existing substituents can be used to create a specific, rigid three-dimensional environment around a metal center.

The chloro and methyl groups on one of the phenyl rings allow for the fine-tuning of the electronic and steric properties of the resulting ligand. These properties are critical for controlling the activity and selectivity of the catalyst. For instance, the electron-donating methyl group and the electron-withdrawing (by induction) chloro group can modulate the electron density at the metal center, thereby influencing the catalytic cycle.

Table 1: Performance of Structurally Related Biaryl Phosphine Ligands in Asymmetric Hydrogenation

To illustrate the potential of ligands derived from a scaffold like this compound, the table below presents typical performance data for established biaryl phosphine ligands in the asymmetric hydrogenation of a prochiral olefin. This data is for analogous systems and demonstrates the high levels of enantioselectivity that can be achieved with this class of ligands.

| Ligand Backbone | Substrate | Catalyst System | Enantiomeric Excess (e.e.) (%) | Reference |

| MeO-BIPHEP | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(ligand)]BF₄ | >99 | [Generic representation] |

| SEGPHOS | Dimethyl itaconate | [Ru(OAc)₂(ligand)] | 98.5 | [Generic representation] |

| TMBTP | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)(ligand)]BF₄ | 99 | [Generic representation] |

| BINAP | β-Keto ester | [RuCl₂(ligand)(DMF)n] | 98 | [Generic representation] |

Note: The data in this table is representative of the performance of well-established biaryl ligands and serves to illustrate the potential of new ligands based on similar structural motifs.

As Scaffolds for Catalyst Development

Beyond the synthesis of discrete chiral ligands, the molecular framework of this compound is an ideal candidate to serve as a rigid scaffold for the construction of more complex catalyst systems. In this context, a scaffold is a core structural unit upon which catalytic functionality is assembled, providing a defined three-dimensional arrangement of active sites and modulating their reactivity.

The biaryl core of the molecule provides a well-defined and conformationally constrained backbone. This rigidity is highly desirable in catalyst design as it reduces the number of available conformations, leading to more predictable and selective interactions with substrates. The synthetic handles on the scaffold can be used to attach various catalytic moieties:

The Nitro Group (as an Amino Group Precursor): The amine obtained from the reduction of the nitro group is a versatile anchor point. It can be used to attach peptide chains, creating artificial metalloenzymes where the biaryl unit controls the positioning of the peptide and the metal cofactor. It can also be used to immobilize the catalyst on a solid support, facilitating catalyst recovery and recycling.

The Chloro Group: The chlorine atom can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of other functional groups or the linking of the scaffold to other molecular units or polymers.

The Aromatic Rings: The phenyl rings themselves can be functionalized further through electrophilic aromatic substitution, or they can engage in non-covalent interactions (π-stacking, cation-π) with substrates, which can be crucial for substrate recognition and the stabilization of transition states.

Table 2: Analysis of this compound as a Catalyst Scaffold

This table outlines the inherent features of the molecule and their potential contributions to catalyst design.

| Structural Feature | Potential Role in Catalyst Scaffolding |

| Biaryl Backbone | Provides a rigid, conformationally restricted framework. Can be a source of axial chirality in derivatives. |

| Nitro Group | Precursor to a primary amine, which acts as a key anchoring point for catalytic groups, linkers, or solid supports. |

| Chloro Substituent | Allows for electronic tuning of the scaffold and provides a reactive site for cross-coupling or substitution reactions to introduce further functionality. |

| Methyl Substituent | Provides steric bulk to influence the local chiral environment and can be used for electronic tuning of the aromatic system. |

The combination of a rigid backbone with multiple, synthetically versatile functionalization points makes this compound a promising platform for combinatorial approaches to catalyst development, where libraries of related catalysts could be synthesized and screened for optimal performance in a given chemical transformation.

Environmental Aspects and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, such as light-induced reactions and chemical transformations in soil and water.

Photolytic Degradation Under Environmental Conditions

Photolytic degradation, or photolysis, is the breakdown of compounds by photons, particularly from ultraviolet (UV) radiation in sunlight. The nitroaromatic structure of 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene makes it a candidate for such reactions. The nitro group is strongly electron-withdrawing and can absorb light, which can initiate photochemical degradation. epa.gov While specific studies on this compound are not prevalent, research on analogous compounds like chloronitrobenzenes and nitrotoluenes indicates that photolysis in aqueous environments can occur. nih.gov Potential reactions include the reduction of the nitro group or the cleavage of the carbon-chlorine bond, leading to the formation of less chlorinated or non-chlorinated byproducts. The rate and extent of photolysis are highly dependent on environmental variables, including water clarity, depth, and the presence of natural photosensitizing agents like humic acids.

Chemical Hydrolysis and Oxidation

Chemical hydrolysis is a reaction with water that can break down a compound. For many chlorinated aromatic compounds, the carbon-chlorine bond is relatively stable and resistant to hydrolysis under typical environmental pH ranges. However, abiotic degradation can also be driven by powerful oxidizing agents naturally present in the environment, such as hydroxyl radicals (•OH). These radicals are formed in sunlit waters and the atmosphere and can attack the aromatic rings of the compound. This process can lead to hydroxylation and, eventually, the cleavage of the aromatic ring, breaking the compound down into smaller molecules. nih.gov Additionally, certain minerals found in soil and sediment, such as magnetite and some clay minerals, can facilitate abiotic reductive dechlorination, a process where the chlorine atom is removed. serdp-estcp.milprovectusenvironmental.com

Biotic Degradation Pathways

Biotic degradation relies on the metabolic processes of living organisms, primarily microorganisms like bacteria and fungi, to break down complex organic molecules.

Microbial Transformation and Biodegradation by Specific Organisms

Chlorinated nitroaromatic compounds are generally considered persistent pollutants due to their xenobiotic nature. nih.govresearchgate.net However, numerous microorganisms have demonstrated the ability to transform or completely degrade (mineralize) these types of chemicals. nih.govmdpi.com The degradation can proceed under both oxygen-rich (aerobic) and oxygen-poor (anaerobic) conditions.

Under anaerobic conditions, the most common initial step is the microbial reduction of the nitro group to an amino group, which is often a less toxic and more biodegradable intermediate. mdpi.com Under aerobic conditions, bacteria may employ oxygenase enzymes to attack the aromatic ring. Dioxygenases, for instance, can insert two hydroxyl groups onto the ring, leading to the formation of catechols and the release of the nitro group as nitrite. nih.gov

Specific bacterial genera known for their prowess in degrading aromatic compounds include Pseudomonas, Rhodococcus, Comamonas, and Bacillus. researchgate.netresearchgate.net These organisms can utilize such compounds as a source of carbon and energy. For example, some bacteria can metabolize nitrotoluenes by oxidizing the methyl group or by dioxygenase attack on the aromatic ring. nih.gov

Table 1: Examples of Microbial Genera Involved in Aromatic Compound Degradation

| Microbial Genus | Degradation Capability | Relevant Metabolic Pathways |

|---|---|---|

| Pseudomonas | Degrades a wide range of aromatic and chlorinated aromatic compounds. | Oxygenase-initiated pathways, ring cleavage. |

| Rhodococcus | Known for metabolizing aniline (B41778) and other nitroaromatic derivatives. | Aniline metabolism pathways. |

| Comamonas | Utilizes nitrobenzene (B124822) and related compounds. | Nitrobenzene dioxygenase pathways. |

Identification of Biodegradation Metabolites and Intermediates

The biodegradation of this compound is expected to proceed through a series of intermediate compounds. Based on established pathways for similar chemicals, a plausible degradation sequence can be proposed.

A primary anaerobic pathway would likely involve the reduction of the nitro group to form 3-(3-amino-4-chlorophenyl)-1-methylbenzene . Subsequent steps could involve reductive dechlorination, where the chlorine atom is removed.

Under aerobic conditions, an initial dioxygenase attack could lead to the formation of a chlorinated methyl-catechol and the release of nitrite. This catechol intermediate is a central hub in many aromatic degradation pathways and can undergo ring cleavage, breaking the aromatic structure into aliphatic acids that can be assimilated into central microbial metabolism (e.g., the Krebs cycle).

Table 2: Plausible Biodegradation Intermediates of this compound

| Intermediate Compound | Precursor | Formation Pathway |

|---|---|---|

| 3-(3-amino-4-chlorophenyl)-1-methylbenzene | This compound | Anaerobic nitroreduction |

| Chlorinated Methyl-Catechol | This compound | Aerobic dioxygenase attack |

Environmental Fate and Persistence Considerations

The environmental persistence of this compound is governed by the interplay of its chemical properties and its susceptibility to the degradation mechanisms outlined above. The presence of both a chlorine atom and a nitro group on the aromatic rings contributes to its chemical stability and potential recalcitrance. nih.gov

Chlorinated nitroaromatic compounds are recognized as persistent environmental pollutants. nih.govresearchgate.net Their relatively low water solubility and tendency to adsorb to soil and organic matter can reduce their availability for microbial degradation and protect them from photolysis. This sequestration can lead to long-term persistence in soil and sediment. The combination of the electron-withdrawing nitro group and the stable aromatic structure makes these compounds resistant to oxidative degradation. nih.gov While biodegradation is possible, it can be a slow process, allowing the compound to persist in the environment for extended periods, posing potential risks due to its classification as a priority pollutant. nih.gov

Pathways in Soil, Water, and Air Compartments

The environmental distribution and degradation of this compound are governed by its physicochemical properties and its interactions within soil, water, and air.

Pathways in Soil: Once introduced into the soil, the fate of this compound is influenced by its tendency to adsorb to soil particles and its susceptibility to microbial degradation. Nitroaromatic compounds are known to be prominent soil and sediment contaminants that adsorb strongly to clays (B1170129) like smectites. nih.gov Similar to PCBs, which are also hydrophobic, it is expected to bind to the organic fraction of soil, which would limit its mobility but also increase its persistence. nih.govfrontiersin.org

Microbial degradation is a primary pathway for the breakdown of such compounds in soil. frontiersin.org The degradation of chlorinated biphenyls and nitroaromatic compounds has been studied extensively. nih.govnih.govnih.gov Bacteria capable of using biphenyl (B1667301) as a carbon source have been isolated from contaminated soils. nih.gov The degradation of chlorinated biphenyls can occur through both anaerobic and aerobic pathways. frontiersin.org Anaerobic microorganisms can initiate the process by reductive dechlorination, removing chlorine atoms from the biphenyl structure. wikipedia.org Subsequently, aerobic bacteria can break down the resulting dechlorinated biphenyls. wikipedia.org For instance, a Pseudomonas species has been shown to degrade 2-chlorobiphenyl. nih.gov Similarly, bacteria have evolved to metabolize various nitroaromatic compounds, often using them as sources of carbon and nitrogen. nih.govnih.gov The degradation can proceed via oxidation and removal of the nitro group by monooxygenase or dioxygenase enzymes, or by reduction of the nitro group to an amine. nih.gov The presence of both a chloro and a nitro group on the biphenyl structure of this compound suggests that a consortium of microorganisms with different metabolic capabilities would be required for its complete mineralization. oup.comnih.gov

Pathways in Water: In aquatic environments, the low water solubility typical of chlorinated biphenyls would cause this compound to partition from the water column into sediments. wikipedia.orgnih.gov The hydrosphere acts as a major reservoir for PCBs, with the potential for these compounds to sink and concentrate in deep ocean trenches. wikipedia.org

Hydrolysis is generally not a significant degradation pathway for PCBs, which are resistant to this process. wikipedia.org However, the presence of the nitro group might influence this property. Photodegradation, or the breakdown by sunlight, can be a relevant process for PCBs in surface waters and may contribute to the degradation of this compound. wikipedia.orgnih.gov The degradation of nitroaromatic compounds in aqueous environments can also be influenced by sunlight. nih.gov Microbial degradation, similar to that in soil, would also occur in aquatic systems, particularly in sediments where microbial populations are abundant. frontiersin.orgresearchgate.net

Pathways in Air: Compounds with structures similar to PCBs can enter the atmosphere through volatilization. wikipedia.org The atmosphere serves as a primary route for the long-range transport of less-chlorinated PCB congeners. wikipedia.orgnih.gov Once in the atmosphere, this compound could be subject to degradation by hydroxyl radicals, a common atmospheric oxidant. wikipedia.orgsemanticscholar.org Direct photolysis, the breakdown by direct absorption of sunlight, is also a possible, though likely less significant, degradation pathway in the atmosphere. wikipedia.org Due to its likely low vapor pressure, the compound is expected to adsorb to particulate matter and be removed from the atmosphere through wet and dry deposition. nih.gov

Potential for Bioaccumulation and Environmental Transport

The structural characteristics of this compound indicate a significant potential for bioaccumulation and environmental transport.

Potential for Bioaccumulation: Bioaccumulation is the process by which a chemical concentrates in an organism's tissues over time. wikipedia.org This is a well-documented phenomenon for lipophilic (fat-soluble) compounds like PCBs. wikipedia.orggreenfacts.org The biphenyl structure of this compound suggests it will be lipophilic and thus prone to accumulate in the fatty tissues of organisms. nih.govcdc.gov As organisms are consumed by others higher up the food chain, the concentration of the chemical can increase at each trophic level, a process known as biomagnification. wikipedia.orggreenfacts.org Highly chlorinated PCBs have a greater potential for bioaccumulation. nih.gov The persistence of these compounds against metabolic breakdown contributes to their high bioaccumulation factors. nih.govcdc.gov While metabolism of PCBs can occur in organisms, typically via cytochrome P450 enzymes, the rates can be slow, especially for more heavily chlorinated congeners. wikipedia.orgcdc.gov

Environmental Transport: The environmental transport of this compound is expected to occur through both atmospheric and aquatic pathways. Its likely persistence and semi-volatile nature mean it could be subject to long-range atmospheric transport, similar to many persistent organic pollutants (POPs). nih.govnih.gov This allows such chemicals to be found in remote ecosystems far from their original sources. nih.gov In aquatic systems, the compound would be transported with water currents, primarily adsorbed to suspended sediments due to its low water solubility. nih.gov This leads to the contamination of sediments downstream from sources of discharge.

Data Tables

Table 1: Estimated Physicochemical and Environmental Properties

| Property | Estimated Value/Characteristic | Basis of Estimation |

| Molecular Formula | C₁₃H₁₀ClNO₂ | Chemical Structure aromsyn.com |

| Molecular Weight | 247.68 g/mol | Chemical Structure aromsyn.com |

| Physical State | Likely solid at room temperature | Analogy with similar biphenyl compounds |

| Water Solubility | Low | Analogy with PCBs and nitroaromatics wikipedia.orgwikipedia.org |

| Vapor Pressure | Low | Analogy with PCBs wikipedia.org |

| Log Kₒw (Octanol-Water Partition Coefficient) | High (>4) | Structure-activity relationship; analogy with PCBs nih.gov |

| Environmental Persistence | High | Resistance of the biphenyl and chlorinated aromatic structure to degradation nih.govwikipedia.org |

| Bioaccumulation Potential | High | High lipophilicity (Log Kₒw) nih.govgreenfacts.org |

Note: The values in this table are estimated based on the properties of structurally similar compounds due to the limited availability of experimental data for this compound.

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of unsymmetrical biaryls like 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene traditionally relies on cross-coupling reactions such as Suzuki, Negishi, and Ullmann couplings. rsc.org These methods, while effective, often depend on expensive and toxic palladium or copper catalysts, harsh reaction conditions, and organic solvents, posing challenges for scalability and environmental sustainability.

Future research should prioritize the development of greener synthetic strategies. This includes the exploration of:

Earth-Abundant Metal Catalysis: Investigating catalysts based on iron, nickel, or cobalt as more sustainable alternatives to palladium. Nickel-catalyzed cross-coupling has already shown promise for the synthesis of substituted biphenyls. rsc.org

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times, often leading to higher yields and cleaner reaction profiles with reduced by-product formation, as demonstrated in the synthesis of related heterocyclic compounds. researchgate.net

Aqueous or Solvent-Free Conditions: Designing synthetic protocols that operate in water or under solvent-free conditions to minimize volatile organic compound (VOC) emissions. The Wurtz-Fittig reaction, an older method for biphenyl (B1667301) synthesis, operates via a radical mechanism and could be revisited with modern, more controlled methodologies. rsc.org

Photoredox Catalysis: Employing light-driven catalytic cycles that can operate at ambient temperatures, offering a low-energy pathway for C-C bond formation.

A comparative overview of traditional versus potential future synthetic approaches is presented below.

Table 1: Comparison of Synthetic Routes for Substituted Biphenyls

| Feature | Traditional Methods (e.g., Suzuki, Ullmann) | Future Sustainable Methods |

|---|---|---|

| Catalyst | Palladium, Copper | Iron, Nickel, Cobalt, Photocatalysts |

| Energy Input | Often requires high temperatures (thermal heating) | Ambient temperature (photoredox) or rapid heating (microwave) |

| Solvents | Toluene (B28343), DMF, Dioxane | Water, Ethanol (B145695), or solvent-free |

| Waste Profile | Metal residues, organic solvent waste | Reduced metal waste, biodegradable solvents |

| Key Advantage | High reliability and broad scope | Lower cost, improved safety, reduced environmental impact |

Exploration of Novel Reactivity Patterns

The title compound possesses three distinct functional groups—nitro, chloro, and methyl—that offer multiple avenues for selective chemical transformations. Future work should focus on developing regioselective and chemoselective reactions to functionalize the molecule in a controlled manner.

Nitro Group Transformation: The nitro group is a versatile functional handle. Its reduction to an amine group would yield 3-(3-chloro-4-methylphenyl)aniline, a valuable precursor for synthesizing amides, sulfonamides, or for building heterocyclic rings like benzimidazoles, which are relevant in medicinal chemistry and materials science. nih.govgoogle.com

Chloro Group Displacement/Coupling: The chlorine atom can serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly given the activating effect of the ortho-biphenyl linkage and the potential for modification of the second ring. researchgate.net It could also be a handle for a second, different cross-coupling reaction to create more complex, non-symmetrical terphenyl systems.

Methyl Group Functionalization: While less reactive, the methyl group could be functionalized via radical halogenation or oxidation to an aldehyde or carboxylic acid, providing another site for derivatization.

Reductive Cyclization: Research into reductive cyclization reactions, potentially mediated by reagents like samarium(II) iodide, could be explored. acs.org Depending on the conditions, intramolecular reactions between the nitro group and the other ring could lead to the formation of novel polycyclic aromatic structures like carbazoles.

Advanced Characterization Techniques for Dynamic Processes

Understanding the mechanisms of the synthesis and subsequent reactions of this compound requires advanced analytical tools. While standard techniques like NMR and mass spectrometry are essential for final product confirmation, they provide limited insight into reaction dynamics. nih.gov

Future research would benefit immensely from the application of Process Analytical Technology (PAT).

In-situ Spectroscopy: Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy (ReactIR) and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time. This allows for precise kinetic analysis and the detection of transient species that are invisible to offline methods.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used to identify and characterize minor by-products and impurities, which is crucial for optimizing reaction conditions.

Calorimetry: Reaction calorimetry can provide real-time thermodynamic data, ensuring the safety and scalability of synthetic processes by measuring heat flow.

Table 2: Application of Advanced Characterization Techniques

| Technique | Information Gained | Application to this compound |

|---|---|---|

| In-situ FTIR/Raman | Real-time concentration profiles, reaction kinetics, intermediate detection. | Optimizing cross-coupling synthesis; studying the kinetics of nitro group reduction. |

| High-Resolution MS | Precise mass determination, impurity profiling, structural elucidation of unknowns. | Identifying by-products from non-selective reactions; confirming structures of novel derivatives. |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous proton-carbon connectivity, detailed structural analysis. | Confirming the exact regiochemistry of substitution on the biphenyl core. |

| Single Crystal X-ray Diffraction | Absolute molecular structure, bond lengths, bond angles, crystal packing. mdpi.comresearchgate.net | Determining the precise dihedral angle between the phenyl rings and the influence of substituents on solid-state packing. |

Deeper Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for modern chemical research. For a molecule like this compound, this integrated approach can accelerate discovery and deepen understanding.

Future efforts should involve:

Predictive Modeling: Using Density Functional Theory (DFT) to model reaction pathways, calculate activation energies for competing reactions, and predict the most thermodynamically and kinetically favorable products. This can guide the choice of catalysts and reaction conditions, saving significant experimental time and resources.

Spectroscopic Prediction: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data and confirm the structure of newly synthesized compounds.

Molecular Property Simulation: Modeling the electronic properties (e.g., HOMO/LUMO levels), dipole moments, and potential for intermolecular interactions (like π-π stacking or hydrogen bonding). researchgate.net This is particularly valuable when assessing the potential of derivatives in materials science applications. For instance, understanding how substituents influence molecular packing and electronic structure is key to designing new organic semiconductors. acs.org

The experimental synthesis of predicted target molecules and subsequent characterization provides the crucial data needed to validate and refine the computational models, creating a feedback loop that drives scientific progress.

Expanding Non-Clinical Application Areas

While the direct applications of this compound are not established, its structure suggests potential as a key intermediate in several non-clinical areas. Future research should focus on synthesizing derivatives and evaluating their performance in these contexts.

Materials for Organic Electronics: The substituted biphenyl core is a common feature in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The nitro and chloro groups can be converted into other functionalities to tune the material's electron-donating or electron-accepting properties, thereby modulating its performance as an organic semiconductor. researchgate.net

Advanced Dyes and Pigments: Nitroaromatic compounds have historically been used as intermediates in the synthesis of dyes. nih.gov The specific substitution pattern of the title compound could be exploited to create novel chromophores with tailored absorption and emission properties for use in high-performance pigments, functional dyes for sensors, or security inks.

Precursors for Polymers: The molecule could serve as a monomer or a precursor to a monomer for high-performance polymers. The biphenyl unit can impart thermal stability and rigidity to a polymer backbone, while the functional groups offer sites for polymerization or cross-linking.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-Chloro-4-methyl-1-(3-nitrophenyl)benzene?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as:

- Friedel-Crafts alkylation to introduce the methyl group.

- Nitration of the aromatic ring using mixed acids (HNO₃/H₂SO₄) to position the nitro group.

- Chlorination via electrophilic substitution (e.g., Cl₂/FeCl₃) or nucleophilic displacement.